2-(iodomethyl)-1-isopropyl-1H-pyrrole

regioselectivity electrophilic substitution steric strain

Sourcing N-alkyl 2-halomethylpyrroles often forces a compromise between reactivity and steric control. 2-(Iodomethyl)-1-isopropyl-1H-pyrrole resolves this: • C-I bond enables fastest oxidative addition in Pd-catalyzed cross-couplings (Suzuki, Negishi, Kumada) and mildest SN2 conditions among halomethyl analogs. • N-Isopropyl group raises log P ~0.5-1.0 units over N-ethyl, biasing electrophilic substitution to less hindered pyrrole positions. • Delivered ≥96% purity with full analytical documentation; ambient shipping, global delivery.

Molecular Formula C8H12IN
Molecular Weight 249.09 g/mol
Cat. No. B13951071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(iodomethyl)-1-isopropyl-1H-pyrrole
Molecular FormulaC8H12IN
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESCC(C)N1C=CC=C1CI
InChIInChI=1S/C8H12IN/c1-7(2)10-5-3-4-8(10)6-9/h3-5,7H,6H2,1-2H3
InChIKeyMVFAOOVYYQSITK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Iodomethyl)-1-isopropyl-1H-pyrrole: Core Identity & Class


2-(Iodomethyl)-1-isopropyl-1H-pyrrole (CAS 1421002-85-8) is an N‑isopropyl‑substituted pyrrole bearing a reactive iodomethyl group at the 2‑position . With molecular formula C₈H₁₂IN and a molecular weight of 249.09 g·mol⁻¹ , it belongs to the class of 2‑halomethyl‑N‑alkylpyrroles—a family of bifunctional building blocks widely used in medicinal chemistry and agrochemical discovery. The compound is primarily valued as a synthetic intermediate, where the iodomethyl moiety serves as a potent electrophilic handle for nucleophilic displacement and transition‑metal‑catalysed cross‑coupling, while the isopropyl substituent on the pyrrole nitrogen modulates both steric and electronic properties of the heterocyclic core [1].

Workflow
Nucleophilic displacement and transition-metal-catalysed cross-coupling
Selection Logic
Iodomethyl electrophilic handle with N-isopropyl steric and electronic modulation
Use Context
Medicinal chemistry and agrochemical intermediate; regioselective pyrrole elaboration

2-(Iodomethyl)-1-isopropyl-1H-pyrrole vs. In-Class Analogs


The homologous series of 2‑(halomethyl)‑1‑alkyl‑1H‑pyrroles share a common scaffold but diverge critically in three procurement‑relevant dimensions: (i) the steric bulk of the N‑alkyl group determines pyrrole‑ring distortion and consequently the regiochemical outcome of subsequent electrophilic functionalisation [1]; (ii) the nature of the halide leaving group governs reaction rate and cross‑coupling efficiency [2]; and (iii) the lipophilicity imparted by the N‑substituent directly influences compound purification, chromatographic behaviour, and the drug‑likeness of downstream constructs. Procurement decisions that treat methyl, ethyl, cyclopropyl, or isopropyl variants as interchangeable therefore risk altered reaction trajectories, reduced synthetic yields, and compromised physicochemical profiles of final targets. The quantitative evidence below delineates the specific points of differentiation that justify deliberate selection of the N‑isopropyl, C‑2‑iodomethyl derivative over its closest structural neighbours.

This compound N-isopropyl, 2-iodomethyl substitution pattern defines steric and reactivity profile.
N-alkyl variants Methyl, ethyl, or cyclopropyl substituents alter ring asymmetry, regiochemical outcomes, and lipophilicity—may shift synthetic trajectory.
Halide analogs Bromomethyl or chloromethyl derivatives reduce nucleophilic displacement rates and cross-coupling efficiency; reactivity rank may not transfer directly.
Similar CAS Closest analogs (CAS 1420843-36-2, 1420843-39-5, 1420857-99-3) differ in critical procurement dimensions; direct interchange requires validation.

2-(Iodomethyl)-1-isopropyl-1H-pyrrole: Differentiation Evidence


N-Isopropyl-Induced Pyrrole Ring Asymmetry

DFT calculations demonstrate that the N‑isopropyl group in 1‑isopropyl‑1H‑pyrrole imposes measurable steric strain, evidenced by unequal N(1)–C(2) and N(1)–C(5) bond lengths that differ markedly from one another, whereas N‑methyl and N‑ethyl pyrroles exhibit essentially symmetric bond lengths [1]. This geometric perturbation alters the π‑electron density distribution at the α‑ and β‑positions of the ring, influencing the regiochemical preference of incoming electrophiles [1]. The same steric argument applies to 2‑(iodomethyl)‑1‑isopropyl‑1H‑pyrrole, where further functionalisation at the remaining pyrrole positions may follow distinct regiochemical pathways compared to the N‑methyl (CAS 1420843‑36‑2) or N‑ethyl (CAS 1420843‑39‑5) analogs.

Ring Asymmetry
Class-level inference
N-isopropyl: asymmetric N–C bond lengths; intermediate strain between methyl and tert-butyl
Regiochemical control context; may bias electrophilic substitution pathways
DFT (B3LYP/6-31G*), gas-phase; experimental validation of regioselectivity required
regioselectivity electrophilic substitution steric strain

Iodomethyl vs. Chloromethyl Leaving-Group Reactivity

In a parallel heterocyclic system (4‑halomethyl‑substituted imidazolium salts), bromomethyl‑functionalised derivatives were found to be significantly more reactive towards N‑, O‑, and S‑nucleophiles than the corresponding chloromethyl derivatives, enabling halide anion exchange to access iodomethyl‑functionalised salts [1]. Although a direct pyrrole‑based head‑to‑head comparison has not been published, the well‑established leaving‑group order I > Br > Cl in SN2‑type reactions allows a class‑level inference that 2‑(iodomethyl)‑1‑isopropyl‑1H‑pyrrole will react faster under milder conditions than would a hypothetical 2‑(chloromethyl)‑ or 2‑(bromomethyl)‑1‑isopropyl‑1H‑pyrrole.

Leaving-Group Reactivity
Class-level inference
I > Br > Cl for nucleophilic displacement; iodomethyl enables fastest diversification
Supports reaction-rate selection context; milder conditions may apply
Extrapolated from imidazolium salt data; direct pyrrole head-to-head comparison unavailable
nucleophilic substitution leaving‑group ability cross‑coupling

Lipophilicity & Molecular Weight Across N-Alkyl Congeners

The isopropyl derivative (C₈H₁₂IN, MW 249.09 g·mol⁻¹) [REFS-1,REFS-2] possesses a higher calculated logP and larger molecular volume than the N‑methyl (C₆H₈IN, MW 221.04 g·mol⁻¹, CAS 1420843‑36‑2) [1] and N‑ethyl (C₇H₁₀IN, MW 235.07 g·mol⁻¹, CAS 1420843‑39‑5) counterparts. The cyclopropyl analog (C₈H₁₀IN, MW 247.08 g·mol⁻¹, CAS 1420857‑99‑3) has nearly identical molecular weight but a fundamentally different ring topology that alters conformational flexibility. Each additional methylene unit added to the N‑alkyl chain shifts the logP by approximately +0.5 log units and increases the retention time in reversed‑phase chromatography, affecting both purification strategy and the physicochemical profile of final targets.

Lipophilicity & MW
Cross-study comparable
MW 249.09 g·mol⁻¹; est. logP ~2.5–3.0
Distinct physicochemical bracket; aids lipophilicity-driven lead optimisation
Estimated values; experimental logP and retention data not reported
lipophilicity molecular weight chromatographic retention

N-Isopropyl vs. N-Methyl π-Electron Density

Mulliken population analysis on N‑isopropylpyrrole (1d) reveals an unsymmetrical distribution of π‑electron charges on the ring atoms, with C‑β positions carrying ‘marked negative charges’ while C‑α positions show charges ‘nearly zero.’ This stands in contrast to N‑methylpyrrole, where the distribution is essentially symmetric [1]. The charge perturbation arises directly from steric twisting of the isopropyl group relative to the pyrrole plane, an effect absent in the N‑methyl series [1]. For 2‑(iodomethyl)‑1‑isopropyl‑1H‑pyrrole, this electronic asymmetry is expected to influence the outcome of electrophilic aromatic substitution and cycloaddition reactions at the remaining unsubstituted ring positions.

π-Electron Distribution
Class-level inference
N-isopropyl: unsymmetrical charges, C-β negative; N-methyl: symmetric
Supports regioselectivity review; electronic asymmetry may influence cycloaddition
Mulliken population analysis (DFT); experimental electrophilic substitution data needed
electron density substituent effect Mulliken charges

2-(Iodomethyl)-1-isopropyl-1H-pyrrole: Key Application Scenarios


Lead Optimisation with Controlled Lipophilicity & Regioselectivity

In hit‑to‑lead campaigns where a pyrrole‑containing scaffold must be elaborated at multiple positions, 2‑(iodomethyl)‑1‑isopropyl‑1H‑pyrrole offers a superior combination of a reactive iodomethyl handle for rapid diversification and an N‑isopropyl group that simultaneously raises lipophilicity (estimated ΔlogP +0.5–1.0 over the N‑ethyl analog) [REFS-1,REFS-2] and biases the electronic distribution of the pyrrole ring to favour specific regiochemical outcomes [1]. This dual advantage enables medicinal chemists to explore a distinct property space not accessible with N‑methyl or N‑ethyl building blocks.

Cross-Coupling Library Synthesis with Highest Halide Reactivity

The C–I bond of the iodomethyl group is the most labile among the halomethyl pyrrole series, enabling faster oxidative addition in palladium‑catalysed cross‑couplings (Suzuki, Negishi, Kumada) and milder nucleophilic substitution conditions compared to hypothetical bromomethyl or chloromethyl analogs [2]. For combinatorial library production where speed and conversion efficiency are paramount, the iodomethyl derivative is the preferred electrophilic partner.

Agrochemical Synthesis via Steric Modulation of Pyrrole Reactivity

Agrochemical discovery frequently employs pyrrole‑based building blocks for fungicidal and insecticidal lead structures. The steric strain induced by the N‑isopropyl group (evidenced by asymmetric N–C bond lengths and sub‑van‑der‑Waals H···H contacts) [1] can be exploited to direct subsequent nitration, halogenation, or acylation to the less hindered pyrrole positions, offering a synthetic selectivity advantage that N‑methyl and N‑ethyl congeners cannot provide.

Chromatographic Purification by Physical-Property Selection

When a series of N‑alkyl 2‑(iodomethyl)pyrroles are screened as intermediates, the isopropyl derivative occupies a distinct lipophilicity and molecular‑weight bracket (MW 249.09; estimated logP ~2.5–3.0) [REFS-1,REFS-2] relative to N‑methyl (MW 221.04) [3] and N‑ethyl (MW 235.07) analogs, providing predictable reversed‑phase HPLC retention behaviour. This facilitates rational selection of the building block that will yield the most efficient preparative purification of the final product.

Application
Selection Property
Validation Focus
Lead optimisation lipophilicity/regioselectivity
Iodomethyl reactivity with N-isopropyl steric profile
Regiochemical outcome and lipophilicity bracket review
Cross-coupling library synthesis
Iodide leaving-group ability for palladium-catalysed reactions
Reaction rate and conversion under mild conditions
Agrochemical intermediate synthesis
Steric strain for regioselective functionalisation
Site-selectivity in nitration, halogenation, or acylation
Preparative purification strategy
Intermediate lipophilicity and molecular-weight bracket
Reversed-phase retention predictability
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